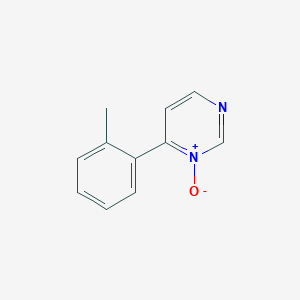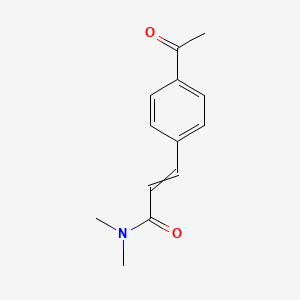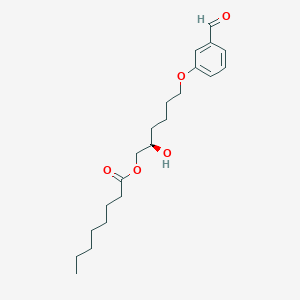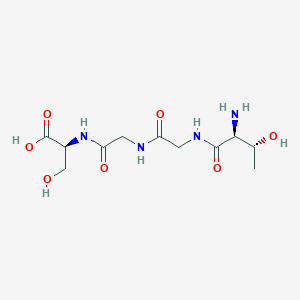
4-(Fluoroethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine: is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a chloro(dinitro)methyl group, a methoxy group, and a piperidin-1-yl group attached to the triazine ring.
4-(Fluoroethynyl)benzonitrile: is an aromatic compound that features a fluorine atom and an ethynyl group attached to a benzonitrile core. Benzonitriles are aromatic compounds that contain a cyano group attached to a benzene ring. The presence of the fluoroethynyl group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The synthesis of 2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine ring. The chloro(dinitro)methyl group is introduced through a nitration reaction, while the methoxy and piperidin-1-yl groups are added via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity.
4-(Fluoroethynyl)benzonitrile
The synthesis of this compound can be achieved through a metal-mediated coupling reaction. One common method involves the coupling of 4-fluorobenzonitrile with an ethynylating agent under the influence of a palladium catalyst. This reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .
Analyse Des Réactions Chimiques
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
4-(Fluoroethynyl)benzonitrile
This compound is known to undergo:
Substitution: The fluoro group can be substituted with nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Addition Reactions: The ethynyl group can undergo addition reactions with various electrophiles to form substituted alkenes
Applications De Recherche Scientifique
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound has applications in:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
4-(Fluoroethynyl)benzonitrile
This compound is used in:
Chemistry: As a building block for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Employed in the manufacture of advanced materials and polymers
Mécanisme D'action
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.
4-(Fluoroethynyl)benzonitrile
The mechanism of action of this compound is primarily based on its ability to participate in nucleophilic substitution and addition reactions. The fluoro and ethynyl groups can interact with biological targets, potentially leading to the formation of bioactive compounds .
Comparaison Avec Des Composés Similaires
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
Similar compounds include other triazines with different substituents, such as:
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dinitro-6-methoxy-1,3,5-triazine
4-(Fluoroethynyl)benzonitrile
Similar compounds include other benzonitriles with different substituents, such as:
- 4-Fluorobenzonitrile
- 4-Cyanofluorobenzene
- 4-Fluorophenyl cyanide
These comparisons highlight the unique structural features and reactivity of the compounds .
Propriétés
Numéro CAS |
919791-42-7 |
|---|---|
Formule moléculaire |
C9H4FN |
Poids moléculaire |
145.13 g/mol |
Nom IUPAC |
4-(2-fluoroethynyl)benzonitrile |
InChI |
InChI=1S/C9H4FN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
Clé InChI |
ZSBSVXBDLAGBOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CF)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)

![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)



![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)


![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)

![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
